Diethylthiophosphate

Pharmacokinetics Toxicology Biomarker validation

Diethylthiophosphate (DETP; CAS 298-06-6) is the primary urinary dialkylphosphate biomarker for organophosphate pesticide exposure. Substituting with structural analogs (DEDTP or DEP) introduces uncontrolled variability in analytical recovery, biomarker quantification, and PBPK modeling. Key differentiators: • Selective retention on weak anion-exchange (WAX) SPE cartridges, enabling separation from DEP. • Approximately 50% urinary recovery at 72 h post-exposure, distinct from near-complete DEP elimination. • Hepatic cell-specific DNA damage induction requiring CYP450-mediated activation-a validated positive control for genotoxicity screening.

Molecular Formula C4H10O3PS-
Molecular Weight 169.16 g/mol
Cat. No. B1229741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylthiophosphate
SynonymsDETP
O,O-diethyl phosphorothioate
O,O-diethyl phosphorothionate
O,O-diethyl phosphorothionate, ammonium salt
O,O-diethyl phosphorothionate, potassium salt
O,O-diethyl phosphorothionate, sodium salt
Molecular FormulaC4H10O3PS-
Molecular Weight169.16 g/mol
Structural Identifiers
SMILESCCOP(=S)([O-])OCC
InChIInChI=1S/C4H11O3PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3,(H,5,9)/p-1
InChIKeyPKUWKAXTAVNIJR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethylthiophosphate (DETP) Properties & Procurement


Diethylthiophosphate (DETP; CAS 298-06-6), systematically named O,O-diethyl phosphorothioate, is an organic thiophosphate diester belonging to the broader class of organophosphorus (OP) compounds [1]. As the conjugate base of O,O-diethyl hydrogen thiophosphate, DETP exists predominantly as an anion at physiological pH 7.3 [2]. It is a primary hydrolytic and metabolic degradation product of widely used organophosphorothionate insecticides including parathion, chlorpyrifos, and diazinon, and is routinely measured in human urine as a biomarker of OP exposure [3][4]. The compound demonstrates solubility in both aqueous media and organic solvents, and is commercially available in free acid, ammonium salt, or potassium salt forms for analytical, synthetic, and industrial applications .

Diethylthiophosphate (DETP) Substitution Risks


Diethylthiophosphate (DETP) cannot be substituted with its close structural analog diethyldithiophosphate (DEDTP) or other dialkylphosphates such as diethylphosphate (DEP) without altering analytical accuracy, toxicological interpretation, or material performance. These compounds exhibit distinct physicochemical properties, including differential solid-phase extraction behavior—DETP is retained on weak anion exchange cartridges under conditions where DEP passes through [1]. In vivo, DETP demonstrates markedly different pharmacokinetics: following oral administration in rats at equimolar doses (140 μmol/kg body weight), approximately 50% of the administered DETP dose was recovered in urine by 72 hours, compared to virtually complete recovery for DEP [2]. Furthermore, genotoxicity studies reveal that DETP and DEDTP induce DNA damage exclusively in hepatic cell lines via distinct cytochrome P450-mediated activation pathways, underscoring that toxicological equivalence cannot be assumed even among structurally related OP metabolites [3]. These quantifiable differences establish that substitution without experimental validation introduces uncontrolled variability in analytical recovery, biomarker quantification, and risk assessment.

Diethylthiophosphate (DETP) Comparative Evidence


Urinary Recovery in Rats: DETP vs. DEP

In a direct head-to-head comparative pharmacokinetic study in rats, orally administered DETP (140 μmol/kg body weight) demonstrated substantially lower urinary recovery than diethylphosphate (DEP) at an identical equimolar dose. The differential elimination profile establishes that DETP undergoes distinct metabolic processing relative to its closest dialkylphosphate analog [1].

Pharmacokinetics Toxicology Biomarker validation

DETP: Most Frequent Urinary Metabolite

Across multiple population-level biomonitoring studies, DETP has been consistently identified as the most frequently detected dialkylphosphate metabolite in human urine among all OP exposure biomarkers measured. This cross-study observation indicates that DETP provides superior detection frequency for OP exposure surveillance compared to other DAP metabolites including DEP, dimethylphosphate (DMP), and dimethylthiophosphate (DMTP) [1][2].

Human biomonitoring Occupational exposure Public health surveillance

Hepatic Genotoxicity: DETP vs. DEDTP

In a comparative in vitro genotoxicity assessment using the comet assay, both DETP and its dithio-analog DEDTP induced DNA damage exclusively in hepatic cell lines (WRL68 and HepG2) but not in HeLa cervical cancer cells or human blood cells. The genotoxic effect was abrogated by cytochrome P450 enzyme inhibitors, indicating that both metabolites require hepatic biotransformation to exert DNA-damaging effects [1].

Genetic toxicology In vitro metabolism Risk assessment

Adsorption on Graphene Oxide: DETP vs. Xanthate

Molecular dynamics simulations comparing the adsorption of DETP (PS, aerofloat-based collector) and 2-methylpropoxymethanedithioate (CS, xanthate-based collector) on graphene oxide (GO) surfaces revealed fundamentally different interaction mechanisms. Under competitive adsorption conditions, CS molecules promoted DETP adsorption onto GO via Coulomb interactions between the two organic species, while van der Waals forces governed the primary adsorption of both molecules to the GO surface [1].

Mineral flotation Surface chemistry Wastewater remediation

SPE Retention: DETP vs. DEP

In a validated LC-MS/MS method for urinary dialkylphosphates, DETP exhibited markedly different solid-phase extraction (SPE) behavior compared to DEP. Using weak anion exchange cartridges, DETP was retained on the SPE column and subsequently eluted with 2.5% NH3 in 50% acetonitrile/water, whereas DEP passed through the column unretained under identical loading conditions. This differential retention necessitates separate analytical processing streams for accurate quantification [1].

Analytical chemistry Solid-phase extraction Biomonitoring method validation

Chloride Interference in SAX Extraction: DETP vs. DEP

An improved strong anion exchange (SAX) disk extraction method for urinary DAPs revealed that chloride ion (Cl⁻) in urine matrices differentially affects the extraction recovery of individual dialkylphosphate metabolites. While DEP extraction was affected by chloride, both DETP and dimethylthiophosphate (DMTP) also exhibited sensitivity to chloride ion interference, necessitating matrix-matched calibration or chloride adjustment protocols for accurate quantification [1].

Analytical method development Matrix effects Ion exchange extraction

Diethylthiophosphate (DETP) Optimal Use Cases


Human Biomonitoring for OP Exposure

DETP is optimally deployed as a urinary biomarker in epidemiological studies and occupational health surveillance programs targeting OP pesticide exposure. As the most frequently detected dialkylphosphate metabolite across human populations, its inclusion in multi-analyte biomonitoring panels maximizes detection sensitivity and reduces false-negative exposure classification [1]. Method protocols must account for DETP's distinct SPE retention behavior—it is retained on weak anion exchange cartridges under conditions where DEP passes through, necessitating separate elution with 2.5% NH3 in 50% acetonitrile for LC-MS/MS analysis [2]. Additionally, laboratories should be aware of chloride ion interference during SAX disk extraction and implement appropriate matrix correction strategies [3].

OP Metabolism Pharmacokinetic Modeling

DETP serves as a critical calibration standard and analyte in pharmacokinetic studies modeling the in vivo fate of diethylphosphorothionate insecticides including chlorpyrifos, parathion, and diazinon. The compound's differential pharmacokinetic profile—approximately 50% urinary recovery at 72 hours following oral administration in rats, compared to near-complete recovery of DEP—must be explicitly incorporated into physiologically based pharmacokinetic (PBPK) models to accurately predict metabolite accumulation and elimination kinetics [1]. Failure to account for DETP's reduced recovery relative to other DAPs introduces systematic bias in exposure reconstruction algorithms.

Hepatic Genotoxicity Screening of OP Metabolites

DETP is a validated positive control and test article for in vitro genetic toxicology studies evaluating the hepatic metabolism-dependent genotoxicity of organophosphorus compounds. Evidence demonstrates that DETP induces DNA damage exclusively in hepatic cell lines (WRL68 and HepG2) and requires cytochrome P450-mediated biotransformation to exert this effect [1]. Researchers designing comet assay or micronucleus screening protocols should restrict testing to hepatic cell models and consider co-treatment with P450 inhibitors to confirm metabolic activation dependency. DETP and DEDTP exhibit equivalent cell-type restriction patterns, allowing either compound to serve as a representative OP metabolite for this endpoint.

Mineral Flotation and Wastewater Remediation

DETP (as the aerofloat-based collector PS) is applicable in sulfide ore flotation circuits where its distinct adsorption mechanism on mineral surfaces—driven by van der Waals forces rather than the Coulomb-dominated interactions characteristic of xanthate collectors—offers differential selectivity profiles [1]. Molecular dynamics simulations confirm that under competitive adsorption conditions with xanthate collectors on graphene oxide surfaces, DETP exhibits cooperative adsorption enhancement via Coulomb interactions with co-adsorbed xanthate species. This mechanistic insight informs both collector mixture formulation for optimized mineral recovery and the design of graphene oxide-based adsorbents for flotation wastewater treatment systems.

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